5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S/c1-13(17,7-9-3-2-6-18-9)8-15-12(16)10-4-5-11(14)19-10/h2-6,17H,7-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZQWTKOAREWFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=CC=C(S2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 5-Chlorothiophene-2-Carboxylic Acid
The acyl chloride is synthesized via treatment of 5-chlorothiophene-2-carboxylic acid with thionyl chloride (SOCl₂) in toluene under reflux (80–90°C, 4–6 hours). Key parameters:
- Solvent : Anhydrous toluene minimizes side reactions.
- Yield : >95% (by NMR).
- Workup : Excess SOCl₂ and toluene are removed under reduced pressure.
Reaction Scheme :
$$
\text{5-Cl-Thiophene-2-COOH} + \text{SOCl}2 \xrightarrow{\text{Toluene}} \text{5-Cl-Thiophene-2-COCl} + \text{SO}2 + \text{HCl}
$$
Synthesis of 3-(Furan-2-yl)-2-Hydroxy-2-Methylpropylamine
Grignard Reaction for Carbon Skeleton Assembly
- Furan-2-ylmethylmagnesium bromide is prepared from furfuryl bromide and Mg in THF.
- Reaction with acetone yields 2-methyl-3-(furan-2-yl)propan-2-ol :
$$
\text{Furan-2-yl-CH}2\text{MgBr} + (\text{CH}3)2\text{CO} \rightarrow (\text{CH}3)2\text{C(OH)-CH}2\text{-Furan-2-yl}
$$
- Yield : 70–80% after aqueous workup.
Conversion to Amine via Gabriel Synthesis
- Bromination : Treat the alcohol with PBr₃ in DCM to form 2-bromo-2-methyl-3-(furan-2-yl)propane .
- Phthalimide Substitution : React with potassium phthalimide in DMF (80°C, 12 hours):
$$
\text{Bromide} + \text{K-Phthalimide} \rightarrow \text{Phthalimidopropyl-Furan Derivative}
$$ - Deprotection : Hydrazine hydrate in ethanol releases the primary amine:
$$
\text{Phthalimide Derivative} + \text{NH}2\text{NH}2 \rightarrow \text{3-(Furan-2-yl)-2-hydroxy-2-methylpropylamine}
$$
- Overall Yield : 50–60% (two steps).
Amide Bond Formation
Two-Phase Acyl Chloride-Amine Coupling
Adapting WO2004060887A1, the amine (1.0 equiv) is dissolved in 2-methyltetrahydrofuran (2-MeTHF), while 5-chlorothiophene-2-carbonyl chloride (1.1 equiv) is added dropwise to a stirred mixture with aqueous NaHCO₃ (pH 8–9) at 0–5°C.
- Reaction Time : 2 hours.
- Workup : Organic phase isolated, washed with brine, and concentrated.
- Yield : 85–90% (HPLC purity >98%).
Mechanistic Insight :
$$
\text{R-COCl} + \text{R'-NH}_2 \xrightarrow{\text{Base}} \text{R-CONH-R'} + \text{HCl}
$$
Base neutralizes HCl, driving the reaction to completion.
Alternative Carbodiimide-Mediated Coupling
For lab-scale synthesis, EDCl/HOBt in DCM activates the carboxylic acid (5-chlorothiophene-2-carboxylic acid) at 25°C:
- Molar Ratio : Acid:EDCl:HOBt = 1:1.2:1.2.
- Amine : Added as free base (1.5 equiv).
- Yield : 75–80% (requires chromatographic purification).
Characterization and Analytical Data
Spectroscopic Profiles
¹H NMR (400 MHz, CDCl₃) :
- δ 7.45 (d, J = 3.9 Hz, 1H, thiophene H-3),
- δ 7.02 (d, J = 3.9 Hz, 1H, thiophene H-4),
- δ 6.35–6.25 (m, 2H, furan H-3/H-4),
- δ 4.85 (s, 1H, OH),
- δ 3.55 (m, 2H, CH₂NH),
- δ 1.40 (s, 6H, C(CH₃)₂).
IR (KBr) :
- 3280 cm⁻¹ (N-H stretch),
- 1665 cm⁻¹ (amide C=O),
- 1600 cm⁻¹ (thiophene ring).
Comparative Synthesis Data
| Method | Yield (%) | Purity (%) | Solvent System |
|---|---|---|---|
| Acyl Chloride | 85–90 | >98 | 2-MeTHF/H₂O |
| EDCl/HOBt | 75–80 | 95 | DCM |
Challenges and Optimization Strategies
Amine Stability
The β-hydroxy amine is prone to dehydration under acidic conditions. Mitigation:
Furan Ring Reactivity
Furan’s electron-rich nature risks side reactions (e.g., Diels-Alder). Solutions:
- Avoid strong Lewis acids.
- Use aprotic solvents (2-MeTHF, DCM).
Chemical Reactions Analysis
5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and furan moieties.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds using palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene/Furan Moieties
Compound 14 (N-(2-Methoxyethyl)-5-[3-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide)
- Key Differences :
- Replaces the furan-hydroxypropyl group with a 3-(pyrazol-3-yl)phenyl substituent.
- Contains a 2-methoxyethylamine linker instead of the hydroxy-methylpropyl chain.
- Synthesis : Uses EDCI/HOBt-mediated coupling of thiophene-2-carboxylic acid with 2-methoxyethylamine .
- Activity : Designed for antiviral applications (enterovirus inhibition) .
Chalcone Derivatives (e.g., 4b, 4c, 4d)
- Example: 5-Chloro-N-(4-(3-(4-hydroxyphenyl)acryloyl)phenyl)thiophene-2-carboxamide (4b) Structural Variation: Incorporates a chalcone (α,β-unsaturated ketone) moiety. Properties: Higher molecular weight (384.8 g/mol), lower yield (43.73%), and distinct IR/NMR profiles due to the acryloyl group . Applications: Potential use in materials science or as bioactive agents .
Pharmacologically Active Analogues
Rivaroxaban (Segartoxabanum)
- Structure : 5-Chloro-N-{(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide .
- Key Differences: Larger molecular weight (435.88 g/mol) due to a morpholine-oxazolidinone scaffold. Approved as a Factor Xa inhibitor (anticoagulant) .
Thiophene Fentanyl Hydrochloride
- Structure: Contains a thiophenoyl group linked to a fentanyl backbone.
- Key Differences: Opioid activity due to the fentanyl core, contrasting with the carboxamide’s unknown pharmacology. Toxicology: Insufficiently studied, posing higher risk .
Key Research Findings and Gaps
Bioactivity: No direct pharmacological data are available for the target compound, whereas Rivaroxaban and thiophene fentanyl have well-defined roles .
Safety: Limited toxicological data exist for the target compound, contrasting with Rivaroxaban’s established safety profile .
Biological Activity
5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Basic Information
- Common Name : this compound
- CAS Number : 1798523-60-0
- Molecular Formula : C₁₂H₁₄ClN₁O₄S
- Molecular Weight : 335.8 g/mol
Structural Characteristics
The compound features a thiophene ring, a furan moiety, and a carboxamide functional group, which may contribute to its biological activity by interacting with biological targets such as enzymes or receptors.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, derivatives of furanones have been shown to inhibit oxidative stress markers and improve cellular health by scavenging free radicals .
Enzyme Inhibition
Preliminary studies suggest that the compound may inhibit key enzymes involved in inflammatory processes. For example, compounds structurally related to thiophene derivatives have been noted for their ability to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the inflammatory response .
Anticancer Activity
In vitro studies have demonstrated that compounds containing furan and thiophene moieties can exhibit antiproliferative effects against various cancer cell lines. For instance, related compounds have shown promise in inhibiting the proliferation of prostate cancer cells (PC3) and other tumor types .
Case Studies
-
Prostate Cancer Inhibition :
- A study evaluated the antiproliferative effects of various thiophene derivatives on PC3 cells. The results indicated that certain derivatives significantly reduced cell viability, suggesting potential for development as anticancer agents.
-
Anti-inflammatory Activity :
- Another study focused on the anti-inflammatory properties of related compounds, revealing that they could effectively reduce inflammation markers in animal models of arthritis.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may:
- Interact with specific enzyme active sites due to its structural features.
- Modulate signaling pathways involved in inflammation and cell proliferation.
- Exhibit synergistic effects when combined with other therapeutic agents.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
